4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28BrN3O3S2/c1-18(26-33(29,30)22-11-5-19(25)6-12-22)24(23-4-3-17-32-23)28-15-13-27(14-16-28)20-7-9-21(31-2)10-8-20/h3-12,17-18,24,26H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKQXDNVRQIONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl and piperazine groups through nucleophilic substitution reactions. The thiophene ring is then incorporated via a coupling reaction, and the final sulfonamide group is introduced through sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
(a) Piperazine Derivatives with Aromatic Substituents
- Compound 6d (): 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone. Key Differences: Contains a propanone backbone (vs. propan-2-yl sulfonamide) and a 2-methoxyphenyl-piperazine (vs. 4-methoxyphenyl). Impact: The methoxy positional isomer on the phenyl ring may alter receptor binding affinity due to steric and electronic effects .
- Compound 15 (): 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one. Key Differences: Features a fluorobenzyl-piperazine and an ethanone linker (vs. sulfonamide-propan-2-yl).
(b) Sulfonamide-Containing Piperazine Compounds
- Compound 7k (): 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone. Key Differences: Incorporates a tetrazole-thioether group (vs. thiophen-2-yl) and an ethanone backbone. Impact: The tetrazole moiety may enhance metabolic stability compared to thiophene .
Compound 23 () : 4-Bromo-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide.
Physicochemical Properties
- However, analogs like 6d and 7k show consistent HRMS validation (e.g., 6d: 95.5% purity) and characteristic IR peaks for ketones and sulfonamides .
Biological Activity
Overview
4-bromo-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a bromine atom, a methoxyphenyl group, a piperazine ring, and a thiophene ring, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been identified:
- Neurotransmitter Receptor Interaction : The piperazine ring can interact with various neurotransmitter receptors, potentially influencing neurological pathways.
- Electron Transfer Processes : The thiophene ring may participate in electron transfer processes, which are essential in various biochemical reactions.
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity towards target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines. These compounds demonstrated growth inhibitory activity across multiple human cancer cell lines, suggesting a potential role in cancer therapeutics .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their antibacterial activity against various pathogens, including resistant strains. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial effects .
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of compounds related to this compound:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Na+/K(+)-ATPase Inhibition | Glioma | 5.0 |
| Compound B | Growth Inhibition | Melanoma | 7.5 |
| Compound C | Antibacterial | E. coli | 10.0 |
These findings suggest that modifications to the core structure can lead to enhanced biological activities, making it a promising scaffold for further drug development.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies reveal that specific substitutions on the piperazine and thiophene rings significantly influence the biological activity of the compound. For example:
- Methoxy Group : Enhances solubility and bioavailability.
- Bromine Atom : Provides a site for further functionalization, potentially increasing potency against specific targets.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 4-bromo-N-{...}sulfonamide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via a multi-step approach:
- Step 1 : Sulfonylation of the benzene ring using 4-bromobenzenesulfonyl chloride.
- Step 2 : Piperazine coupling under Buchwald-Hartwig conditions to introduce the 4-methoxyphenylpiperazine moiety .
- Step 3 : Thiophene-propan-2-yl group attachment via nucleophilic substitution or Mitsunobu reaction .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (≥95%) with a C18 column and UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- FT-IR : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and thiophene (C-S at 650 cm⁻¹) functionalities .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈BrN₃O₃S₂: 554.05) .
- X-ray Crystallography : Resolve stereochemistry (e.g., propan-2-yl configuration) using single-crystal diffraction .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s selectivity toward serotonin receptors versus other GPCRs?
- Methodological Answer :
- Assay Design : Use radioligand binding assays (e.g., [³H]LSD for 5-HT₂A receptors) with HEK293 cells expressing serotonin receptors (5-HT₁A, 5-HT₂C) and off-target GPCRs (e.g., dopamine D₂, adrenergic α₁).
- Controls : Include reference antagonists (e.g., ketanserin for 5-HT₂A).
- Data Analysis : Calculate Ki values via Cheng-Prusoff equation and compare selectivity ratios. Structural analogs with piperazine-thiophene motifs show preferential binding to 5-HT₂A over D₂ receptors .
Q. How can contradictory IC50 values in enzyme inhibition studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Standardize pH (e.g., 7.4 vs. 7.0), temperature (25°C vs. 37°C), and enzyme sources (recombinant vs. tissue-extracted carbonic anhydrase) .
- Compound Stability : Perform kinetic stability tests (pre-incubate compound in assay buffer for 0–24 hrs) to rule out degradation.
- Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay reproducibility .
Q. What computational strategies predict binding affinity to carbonic anhydrase isoforms?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (PDB: 3LXG for CA-II) to model sulfonamide-Zn²+ coordination.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability; analyze RMSD and hydrogen-bond networks.
- Free Energy Calculations : Apply MM-PBSA to compare ΔG values across isoforms (CA-I vs. CA-II). Piperazine flexibility may reduce CA-I affinity due to steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
